Crude Peptide Purity: Pseudoproline Dipeptide Strategy vs. Standard Fmoc-Amino Acid Assembly for Aggregation-Prone Sequences
In the synthesis of the highly amyloidogenic 37-residue human IAPP (Amylin), standard Fmoc-amino acid assembly of the 8-37 fragment produced only traces of the desired peptide [1]. Incorporation of pseudoproline dipeptide building blocks (including the Val-Ser motif) enabled high-yield synthesis of the full-length 1-37 peptide, with crude material sufficiently pure to permit direct Cys-2 to Cys-7 disulfide formation by air oxidation without prior HPLC purification [1]. This represents a qualitative transition from synthetic failure to production of directly oxidizable crude peptide.
| Evidence Dimension | Crude peptide synthesis outcome for aggregation-prone sequences |
|---|---|
| Target Compound Data | Fmoc-Val-Ser(ψMe,Mepro)-OH (as representative pseudoproline dipeptide): High-yield synthesis of full-length hAmylin(1-37); crude product pure enough for direct disulfide formation [1] |
| Comparator Or Baseline | Standard Fmoc-amino acid assembly (no pseudoproline): Only trace amounts of hAmylin(8-37) fragment obtained; full-length synthesis failed [1] |
| Quantified Difference | Qualitative transition: from trace/undetectable product to high-yield crude with direct oxidation-compatible purity |
| Conditions | Fmoc SPPS of 37-residue human IAPP; Rink amide resin; pseudoproline dipeptides introduced at Ser/Thr-containing positions [1] |
Why This Matters
Procurement of Fmoc-Val-Ser(ψMe,Mepro)-OH is justified when standard Fmoc-amino acid assembly at Val-Ser motifs provably fails, as demonstrated in the hAmylin model where omission of pseudoproline dipeptides yielded only trace product.
- [1] Abedini A, Raleigh DP. Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide. Organic Letters. 2005;7(4):693-696. 'Syntheses of hAmylin8-37 using Fmoc amino acids produced only traces of the desired peptide. Incorporation of pseudoproline dipeptides produced the desired product with high yield... The crude material was pure enough to allow formation of the Cys-2 to Cys-7 disulfide by air oxidation.' doi:10.1021/ol047480+ View Source
